2-Hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid
Overview
Description
2-Hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid is an organic compound that features a pyridine ring substituted with a hydroxy group, a trifluoromethyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid typically involves starting from 2-chloro-6-(trifluoromethyl)pyridine. The chlorine atom is replaced by a hydroxy group through a nucleophilic substitution reaction under high temperature and strong basic conditions . Another method involves the fluorination of a carboxyl group to obtain the trifluoromethyl pyridine product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The trifluoromethyl group can be reduced to a methyl group using strong reducing agents.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are typical reducing agents.
Substitution: Sodium hydroxide (NaOH) and other strong bases are used for nucleophilic substitution reactions.
Major Products
Oxidation: The major product is 2-oxo-6-(trifluoromethyl)pyridine-3-acetic acid.
Reduction: The major product is 2-hydroxy-6-methylpyridine-3-acetic acid.
Substitution: The major products depend on the substituent introduced, such as 2-alkoxy-6-(trifluoromethyl)pyridine-3-acetic acid.
Scientific Research Applications
2-Hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It serves as an intermediate in the production of various chemicals and materials, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways and therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(trifluoromethyl)pyridine: Similar structure but lacks the acetic acid moiety.
6-(Trifluoromethyl)pyridine-2-ol: Similar structure but lacks the acetic acid moiety.
Uniqueness
2-Hydroxy-6-(trifluoromethyl)pyridine-3-acetic acid is unique due to the presence of both the trifluoromethyl group and the acetic acid moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in various synthetic and research applications.
Properties
IUPAC Name |
2-[2-oxo-6-(trifluoromethyl)-1H-pyridin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)5-2-1-4(3-6(13)14)7(15)12-5/h1-2H,3H2,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXFFQOKQAANGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901188167 | |
Record name | 1,2-Dihydro-2-oxo-6-(trifluoromethyl)-3-pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901188167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227562-17-5 | |
Record name | 1,2-Dihydro-2-oxo-6-(trifluoromethyl)-3-pyridineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227562-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-2-oxo-6-(trifluoromethyl)-3-pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901188167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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